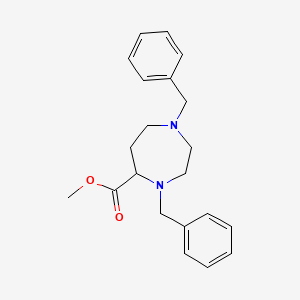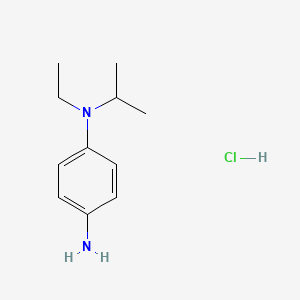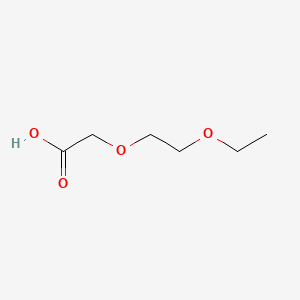
(2-Ethoxyethoxy)acetic acid
Vue d'ensemble
Description
(2-Ethoxyethoxy)acetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens has been replaced by a 2-ethoxyethoxy group . It has a role as a human urinary metabolite . It is a diether and a monocarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H12O4 . Its InChI code is 1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8) and the InChI key is LVLQKFRSMSHJIE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its density is 1.161 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.446 (lit.) . It has a boiling point of 140 °C/2 mmHg (lit.) .Applications De Recherche Scientifique
(2-Ethoxyethoxy)acetic Acid in Urinary Organic Acids Analysis
- Identification and Synthesis : this compound was identified in the urine samples of patients with metabolic disorders and those treated with chemotherapy. It was characterized using gas chromatography/mass spectrometry/computer systems and synthesized for comparison (Kamerling et al., 1977).
Biomonitoring of 2-(2-Alkoxyethoxy)ethanols
- Analysis in Urinary Acids : The study analyzed floor lacquerers' exposure to 2-(2-alkoxyethoxy)ethanols and their metabolism to 2-(2-alkoxyethoxy)acetic acids, including this compound, through urinary analysis (Laitinen & Pulkkinen, 2005).
Hydroxyphosphinylacetic Acid as a Chiral Auxiliary Compound
- Potential in Chiral Derivatization : Research indicated that 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, related to this compound, could be useful as a chiral derivatizing agent for amines and alcohols, as evidenced in 31P NMR spectra studies (Majewska, 2019).
Quantification of (2-Methoxyethoxy)acetic Acid in Urine
- Detection and Quantification Methodology : The study developed a method to detect and quantify (2-Methoxyethoxy)acetic acid, a metabolite of 2-(2-methoxyethoxy)ethanol, in human urine. The method involved liquid-liquid extraction and gas chromatography/mass spectrometry (B'hymer et al., 2003).
Application in Cross-linking Reagents
- Synthesis of Heterobifunctional Reagents : The compound [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, which includes a this compound moiety, was synthesized for use in coupling peptides to liposomes, highlighting its utility in bioconjugation chemistry (Frisch et al., 1996).
Biotransformations of 2-Hydroxy-2-(Ethoxyphenylphosphinyl)acetic Acid
- Stereoisomer Analysis : The study investigated biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a relative of this compound, focusing on its stereoselective hydrolysis using bacterial species (Majewska, 2015).
Phase Equilibria Studies
- Supercritical CO2 Applications : Research focused on the phase equilibria of 2-(2-ethoxyethoxy)ethyl acetate insuper critical CO2, examining its solubility and phase behavior at various temperatures and pressures, which is pertinent to industrial applications (Kim, Yoon, & Byun, 2014).
Determination in Urine from Jet Fuel-Exposed Mice
- Biomarker for Jet Fuel Exposure : A test procedure was developed to determine (2-methoxyethoxy)acetic acid in urine from jet fuel-exposed mice, signifying its role as a biomarker for glycol ether exposure in JP-8 jet fuel (B'hymer, Keil, & Cheever, 2005).
Occupational Health Monitoring
- Assessment of Exposure to Solvents : Urinary 2-ethoxyacetic acid was used to assess occupational exposure to 2-ethoxyethyl acetate in silk-screening operations, demonstrating its application in industrial hygiene and worker safety (Lowry, Stumpp, Orbaugh, & Rieders, 1993).
Dendritic Polymers from Vinyl Ether
- Polymer Synthesis : The study involved the synthesis of 1-[(2-Vinyloxy)ethoxy]ethyl acetate, which contains a this compound moiety, for the preparation of novel dendritic polymers, highlighting its potential in polymer chemistry (Zhang & Ruckenstein, 1997).
Safety Evaluation in Food Contact Materials
- Risk Assessment : A scientific opinion was provided on the safety of perfluoro[(2-ethyloxy-ethoxy)acetic acid], ammonium salt, a compound related to this compound, for use in food contact materials, emphasizing its relevance in consumer safety (Andon et al., 2011).
Surface-Modified Barium Titanate
- High-Energy Storage Application : This study used 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA) to modify barium titanate nanoparticles for improved compatibility and dispersion in polymer composites, indicating its importance in energy storage applications (Shen et al., 2016).
Optimization of 2-Alkoxyacetates in Chiral Amines Resolution
- Acylating Agent in Enzymatic Kinetic Resolution : The activity of acetic acid esters modified with 2-alkoxy-groups, including 2-ethoxyacetic acids, wasinvestigated for their use as acylating agents in the kinetic resolution of racemic amines. This study highlighted the potential of these compounds in selective enantiomer acylation, catalyzed by lipase B from Candida antarctica (Olah et al., 2018).
Metabolism of Bis(2-methoxyethyl) Ether
- Evaluation as Testicular Toxicant : This research evaluated the metabolism of bis(2-methoxyethyl) ether in male rats, identifying (2-methoxyethoxy)acetic acid as a principal metabolite. The study assessed its potential as a testicular toxicant, contributing to the understanding of reproductive toxicology (Cheever et al., 1988).
Coal Structure and Pyrolysis Reactivity
- Organic Acid Pretreatment : Research involved using methoxyethoxy acetic acid for mild acid pretreatment of coals to improve their pyrolytic reactivity. This study sheds light on its application in enhancing coal processing and energy production (Sakanishi et al., 2001).
Adsorption Thermodynamics Studies
- Pesticide Sensitive Membrane Electrode : The study focused on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on a nano-composite material, which is relevant for developing sensitive membrane electrodes for pesticide detection (Khan & Akhtar, 2011).
Enhancement of Anthracycline and Alkylator Cytotoxicity
- In Primary Cultures of Human Tissues : Ethacrynic acid, which contains a structure similar to this compound, was shown to potentiate the cytotoxicity of chemotherapeutic agents in primary cultures of hematologic neoplasms and in normal peripheral blood lymphocytes, indicating its potential in cancer treatment (Nagourney et al., 2008).
Adsorption of Herbicides from Aqueous Solution
- Granular Activated Carbon Application : This study investigated the adsorption of 2,4-dichlorophenoxy-acetic acid, a phenoxy acid herbicide, onto granular activated carbon. It provides insights into the removal of herbicides from water, demonstrating the environmental applications of related acetic acid derivatives (Aksu & Kabasakal, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
(2-Ethoxyethoxy)acetic acid, also known as 2-(2-ethoxyethoxy)acetic acid, is a monocarboxylic acid . It is a metabolite found in human urine , suggesting that it interacts with metabolic processes in the human body.
Mode of Action
As a monocarboxylic acid, it may act as a Bronsted acid, capable of donating a hydron to an acceptor . This suggests that it could participate in various biochemical reactions involving proton transfer.
Biochemical Pathways
For example, they can act as substrates for enzymes like carboxylases and decarboxylases, potentially influencing metabolic pathways .
Pharmacokinetics
It is known to be a metabolite found in human urine , suggesting that it is absorbed and metabolized by the human body
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a monocarboxylic acid, it may participate in various biochemical reactions and influence cellular processes. Specific effects would depend on its interaction with cellular targets and participation in biochemical pathways .
Analyse Biochimique
Biochemical Properties
(2-Ethoxyethoxy)acetic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This property makes it a versatile intermediate in various biochemical pathways. The compound interacts with several enzymes and proteins, including those involved in metabolic processes. For instance, it can be metabolized by enzymes such as carboxylesterases, which hydrolyze ester bonds, releasing the acetic acid moiety and the ethoxyethoxy group. These interactions are crucial for its role as a human urinary metabolite, indicating its involvement in detoxification and excretion processes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. The compound has been shown to affect the proliferation and differentiation of certain cell types, including hepatocytes and renal cells, by influencing their metabolic state and gene expression profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. It binds to specific enzymes, such as carboxylesterases, leading to their activation or inhibition. This binding can result in changes in enzyme activity, affecting downstream metabolic pathways. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of target genes involved in metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote detoxification processes. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by carboxylesterases, which hydrolyze the ester bond, releasing acetic acid and the ethoxyethoxy group. This process is crucial for its excretion in urine. The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle, thereby influencing overall energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These include organic anion transporters, which facilitate its uptake and excretion. The compound’s distribution is influenced by its hydrophilic nature, allowing it to accumulate in aqueous compartments such as the cytoplasm and extracellular fluid .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and metabolic pathways. It may also localize to specific organelles, such as mitochondria, where it can influence energy metabolism. The compound’s localization is directed by its chemical properties and interactions with cellular transporters and binding proteins .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (2-Ethoxyethoxy)acetic acid can be achieved through the reaction of ethylene glycol with ethyl chloroacetate, followed by hydrolysis of the resulting ethyl (2-ethoxyethoxy)acetate.", "Starting Materials": [ "Ethylene glycol", "Ethyl chloroacetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethylene glycol is reacted with ethyl chloroacetate in the presence of sodium hydroxide and ethanol to form ethyl (2-ethoxyethoxy)acetate.", "Step 2: The resulting ethyl (2-ethoxyethoxy)acetate is hydrolyzed with sodium hydroxide and water to form (2-Ethoxyethoxy)acetic acid.", "Step 3: The product is purified through recrystallization or distillation." ] } | |
Numéro CAS |
220622-96-8 |
Formule moléculaire |
C43H94O8 |
Poids moléculaire |
739.2 g/mol |
Nom IUPAC |
dodecan-1-ol;ethane-1,2-diol;2-hydroxyacetic acid;tetradecan-1-ol;tridecan-1-ol |
InChI |
InChI=1S/C14H30O.C13H28O.C12H26O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5;3-1-2-4/h15H,2-14H2,1H3;14H,2-13H2,1H3;13H,2-12H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2 |
Clé InChI |
KQSLVJFTAGAPJL-UHFFFAOYSA-N |
SMILES |
CCOCCOCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCO.CCCCCCCCCCCCCO.CCCCCCCCCCCCO.C(CO)O.C(C(=O)O)O |
Description physique |
DryPowder |
Numéros CAS associés |
220622-96-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



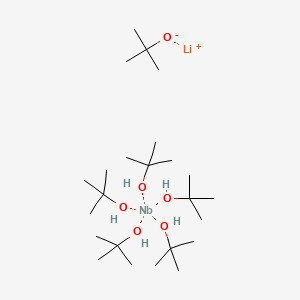


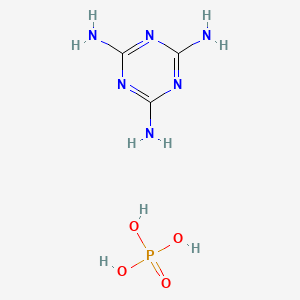


![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)

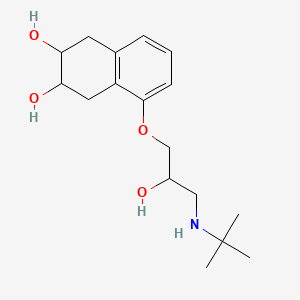
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3421566.png)
